Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

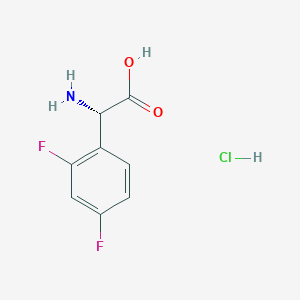

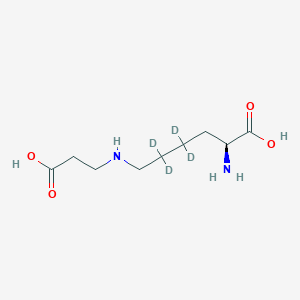

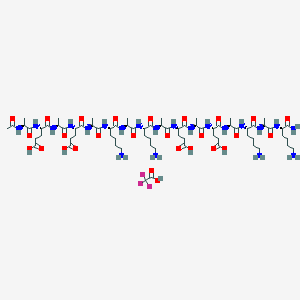

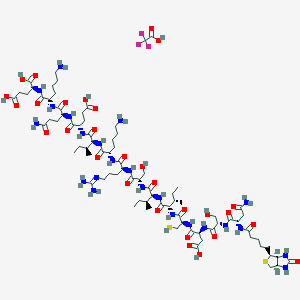

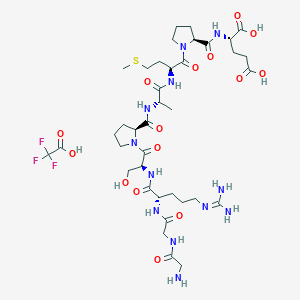

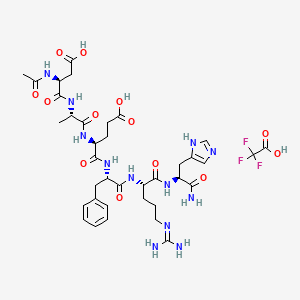

Acetyl-Amyloid β-Protein (1-6) amide is a hexapeptide that contains a potential copper (II) binding site . It is used for research of Alzheimer’s disease and related disorders . The epitope identified by the antibody A8 lies within the 1-6 region of Aβ . The antibody displays high affinity for soluble Aβ42 oligomers in the molecular weight range of 16.5-25 kDa .

Molecular Structure Analysis

The molecular weight of Acetyl-Amyloid β-Protein (1-6) amide is 814.85 . Its chemical formula is C₃₅H₅₀N₁₂O₁₁ . The one-letter code for this compound is Ac-DAEFRH-NH₂ .Physical And Chemical Properties Analysis

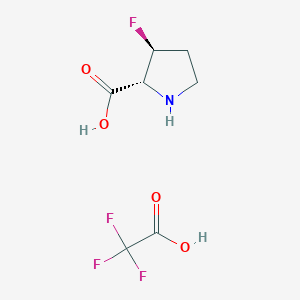

The salt form of Acetyl-Amyloid β-Protein (1-6) amide is Trifluoroacetate . The compound should be stored at temperatures below -15°C .Aplicaciones Científicas De Investigación

Biomedical Applications

Amyloid proteins, including Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate, have been linked to the pathogenesis of several diseases, including Alzheimer’s disease . However, they also have a range of functional roles that are physiologically important in humans . The unique characteristics of amyloids provide new opportunities for engineering innovative materials with biomedical applications .

Alzheimer’s Disease Therapy

Amyloid β-protein is the main component of neuritic plaques in Alzheimer’s disease (AD), and its accumulation has been considered as the molecular driver of Alzheimer’s pathogenesis and progression . Amyloid β-based therapy for AD has been a major focus of research, with recent successes in targeted trials .

Synaptic Vesicle Release Inhibition

A 17-amino acid APP peptide, which includes Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate, has been found to mimic the effects of sAPP on GABABR1a-dependent inhibition of synaptic vesicle release . This suggests potential applications in the regulation of neuronal activity.

Drug Delivery Vehicle

Amyloid fibrils, including those formed by Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate, have been used in combination with carboxymethyl cellulose as a drug delivery vehicle . This application takes advantage of the unique properties of amyloid fibrils, such as their stability and ability to self-assemble.

Sensor for Amyloid Diseases

Amyloids have been used in the development of metal–organic frameworks (MOFs) as sensors for amyloid diseases . This application leverages the specific interactions between amyloids and certain metals.

Membrane Formation

Amyloids have been used in the formation of membranes for various applications, including packaging and healthcare . The self-assembling properties of amyloids make them suitable for this purpose.

Nanosensor Applications

The unique properties of amyloids, including their ability to form nanoscale structures, have been exploited in the development of nanosensors . These sensors can be used for a variety of applications, including the detection of specific molecules.

Innovative Medicine Solutions

The unique characteristics of amyloids provide new opportunities for engineering innovative medicine solutions . This includes the development of new therapeutic strategies and the design of novel drug delivery systems .

Mecanismo De Acción

Target of Action

The primary target of Acetyl-Amyloid β-Protein (1-6) amide is the Amyloid-β . This compound is a hexapeptide that contains a potential copper (II) binding site . It is used for research of Alzheimer’s disease and related disorders .

Mode of Action

The compound interacts with its target, Amyloid-β, through a potential copper (II) binding site . This interaction can lead to changes in the structure and function of Amyloid-β, which is a key protein involved in the pathogenesis of Alzheimer’s disease .

Biochemical Pathways

It is known that the compound interacts with amyloid-β, a protein that plays a crucial role in the development of alzheimer’s disease . This interaction could potentially affect various biochemical pathways related to neuronal signaling and the pathogenesis of Alzheimer’s disease .

Result of Action

It is known that the compound interacts with amyloid-β, potentially affecting its structure and function . This could have implications for the development and progression of Alzheimer’s disease .

Propiedades

IUPAC Name |

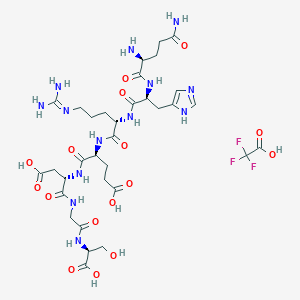

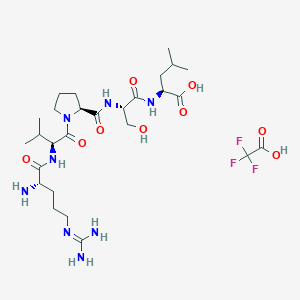

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N12O11.C2HF3O2/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21;3-2(4,5)1(6)7/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40);(H,6,7)/t18-,22-,23-,24-,25-,26-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEBFPCQWKAYRW-UOKHOFNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H51F3N12O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

928.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B6295264.png)

![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)

![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)